![molecular formula C12H14BrNOS B5172916 5-(4-bromophenoxy)pentyl thiocyanate](/img/structure/B5172916.png)
5-(4-bromophenoxy)pentyl thiocyanate
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Overview
Description
5-(4-bromophenoxy)pentyl thiocyanate, also known as BPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPT is a thiocyanate derivative of arachidonic acid, which is an important fatty acid in the human body.
Scientific Research Applications
5-(4-bromophenoxy)pentyl thiocyanate has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 5-(4-bromophenoxy)pentyl thiocyanate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 5-(4-bromophenoxy)pentyl thiocyanate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
5-(4-bromophenoxy)pentyl thiocyanate exerts its effects by inhibiting the activity of COX-2, which reduces the production of prostaglandins, a group of lipid compounds that are involved in inflammation and pain. 5-(4-bromophenoxy)pentyl thiocyanate also induces apoptosis in cancer cells by activating caspase enzymes, which are responsible for initiating the process of programmed cell death.
Biochemical and Physiological Effects:
5-(4-bromophenoxy)pentyl thiocyanate has been found to have anti-inflammatory effects in animal models of inflammation. It has also been shown to reduce pain in animal models of pain. 5-(4-bromophenoxy)pentyl thiocyanate has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(4-bromophenoxy)pentyl thiocyanate has also been found to inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
5-(4-bromophenoxy)pentyl thiocyanate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(4-bromophenoxy)pentyl thiocyanate has been found to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, 5-(4-bromophenoxy)pentyl thiocyanate has some limitations for lab experiments. It is a relatively new compound, and its effects on human cells and tissues are not yet fully understood. Further research is needed to determine the optimal concentration and duration of treatment with 5-(4-bromophenoxy)pentyl thiocyanate.
Future Directions
There are several future directions for research on 5-(4-bromophenoxy)pentyl thiocyanate. One direction is to investigate the effects of 5-(4-bromophenoxy)pentyl thiocyanate on human cells and tissues. Another direction is to study the potential use of 5-(4-bromophenoxy)pentyl thiocyanate as a therapeutic agent for inflammatory diseases and cancer. Further research is also needed to determine the optimal formulation and delivery method for 5-(4-bromophenoxy)pentyl thiocyanate in humans. Overall, 5-(4-bromophenoxy)pentyl thiocyanate has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5-(4-bromophenoxy)pentyl thiocyanate involves the reaction between 4-bromophenol and 5-bromopentyl isothiocyanate in the presence of a base. The reaction results in the formation of 5-(4-bromophenoxy)pentyl thiocyanate as a white solid. The purity of the compound can be increased through recrystallization and purification techniques.
properties
IUPAC Name |
5-(4-bromophenoxy)pentyl thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c13-11-4-6-12(7-5-11)15-8-2-1-3-9-16-10-14/h4-7H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMQXMXTWRMJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCSC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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